
Application Notes and Protocols for In Vitro
Susceptibility Testing of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levofloxacin

Cat. No.: B1675101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of

bacteria to levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The included

methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI)

and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action
Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA

gyrase and topoisomerase IV.[1][2][3] In Gram-negative bacteria, the primary target is DNA

gyrase, which introduces negative supercoils into DNA, a process vital for the initiation of DNA

replication and transcription.[1][4] In Gram-positive bacteria, levofloxacin primarily targets

topoisomerase IV, which is crucial for the separation of interlinked daughter chromosomes

following DNA replication.[1][2] Inhibition of these enzymes leads to the stabilization of the

enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent cell death.[2][4]
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Caption: Mechanism of action of levofloxacin.

Data Presentation: Clinical Breakpoints
The following tables summarize the clinical breakpoints for levofloxacin as established by

CLSI and EUCAST. These values are essential for interpreting the results of susceptibility

testing.

Table 1: CLSI Levofloxacin Clinical Breakpoints
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Organism
Group

Method
Susceptible
(S)

Intermediate (I) Resistant (R)

Enterobacterales MIC (µg/mL) ≤0.5 1 ≥2

Disk Diffusion

(mm)
≥23 20-22 ≤19

Pseudomonas

aeruginosa
MIC (µg/mL) ≤1 2 ≥4

Disk Diffusion

(mm)
≥22 19-21 ≤18

Streptococcus

pneumoniae
MIC (µg/mL) ≤1 2 ≥4

Disk Diffusion

(mm)
≥22 19-21 ≤18

Staphylococcus

aureus
MIC (µg/mL) ≤1 2 ≥4

Disk Diffusion

(mm)
≥21 18-20 ≤17

Source: Based on CLSI M100 documents. Note that breakpoints can be updated; refer to the

latest CLSI publications for the most current information.[5][6]

Table 2: EUCAST Levofloxacin Clinical Breakpoints (v 14.0, 2024)
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Organism
Group

Method
Susceptible
(S)

Intermediate (I) Resistant (R)

Enterobacterales MIC (µg/mL) ≤0.5 >0.5 >1

Disk Diffusion

(mm)
≥22 - <17

Pseudomonas

spp.
MIC (µg/mL) ≤1 >1 >2

Disk Diffusion

(mm)
≥17 - <17

Streptococcus

pneumoniae
MIC (µg/mL) ≤2 >2 >2

Disk Diffusion

(mm)

≥18 (Oxacillin

susceptible)
-

<18 (Oxacillin

susceptible)

Staphylococcus

aureus
MIC (µg/mL) ≤1 >1 >1

Disk Diffusion

(mm)
≥21 - <21

Source: EUCAST Breakpoint Tables v 14.0, 2024.[7][8] Note that EUCAST definitions for S, I,

and R may differ from CLSI.

Experimental Protocols
Accurate and reproducible susceptibility testing is critical. The following are detailed protocols

for three common methods.

Broth Microdilution Method (for Minimum Inhibitory
Concentration - MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.
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Caption: Broth microdilution workflow.

Materials:
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Levofloxacin powder

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial culture (18-24 hours old)

0.5 McFarland turbidity standard

Sterile saline or broth

Incubator (35°C ± 2°C)

Procedure:

Inoculum Preparation:

Select 3-5 well-isolated colonies of the test organism.

Transfer colonies to a tube with 4-5 mL of sterile saline or broth.

Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1-2 x

10⁸ CFU/mL).

Levofloxacin Dilution:

Prepare a stock solution of levofloxacin.

Perform serial two-fold dilutions of levofloxacin in CAMHB in a 96-well plate to achieve a

desired concentration range (e.g., 0.008 to 128 µg/mL).

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Inoculation:

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well.
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Incubation:

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

Result Interpretation:

After incubation, visually inspect the wells for bacterial growth (turbidity).

The MIC is the lowest concentration of levofloxacin that completely inhibits visible

growth.

Agar Dilution Method
This method is similar to broth dilution but is performed on solid media.

Materials:

Levofloxacin powder

Mueller-Hinton Agar (MHA)

Sterile petri dishes

Bacterial culture (18-24 hours old)

0.5 McFarland turbidity standard

Inoculum replicating apparatus (e.g., Steers replicator)

Procedure:

Plate Preparation:

Prepare a series of MHA plates, each containing a specific concentration of levofloxacin.

Include a control plate with no antibiotic.

Inoculum Preparation:
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Prepare the inoculum as described for the broth microdilution method.

Inoculation:

Using an inoculum replicating apparatus, spot-inoculate the prepared MHA plates with the

bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).

Incubation:

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-

20 hours.

Result Interpretation:

The MIC is the lowest concentration of levofloxacin that inhibits the growth of the

organism.

Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses susceptibility by measuring the zone of growth inhibition

around an antibiotic-impregnated disk.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1675101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Inoculum
(0.5 McFarland)

Inoculate Mueller-Hinton
Agar plate for confluent growth

Aseptically apply a 5 µg
levofloxacin disk

Incubate at 35°C ± 2°C
for 16-20 hours

Measure the diameter of the
zone of inhibition in mm

Interpret as S, I, or R
using clinical breakpoints

End

Click to download full resolution via product page

Caption: Disk diffusion (Kirby-Bauer) workflow.

Materials:
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Levofloxacin antimicrobial susceptibility test disks (5 µg)

Mueller-Hinton Agar (MHA) plates

Sterile 0.85% saline or sterile broth

0.5 McFarland turbidity standard

Sterile cotton swabs

Bacterial culture (18-24 hours old)

Incubator (35°C ± 2°C)

Calipers or a ruler

Procedure:

Inoculum Preparation:

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as previously

described.

Inoculation:

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension,

removing excess fluid by pressing it against the inside of the tube.

Streak the entire surface of the MHA plate with the swab three times, rotating the plate

approximately 60 degrees after each application to ensure even distribution.

Allow the plate to dry for 3-5 minutes.

Disk Application:

Aseptically apply a 5 µg levofloxacin disk to the surface of the inoculated MHA plate.

Gently press the disk to ensure complete contact with the agar. Disks should be placed at

least 24 mm apart.[9]
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Incubation:

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

Result Interpretation:

After incubation, measure the diameter of the zone of complete growth inhibition (including

the disk) to the nearest millimeter.

Interpret the zone size using the clinical breakpoints provided in the tables above.

Quality Control
Regular quality control is essential for accurate and precise results. Reference strains with

known susceptibility profiles (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa

ATCC® 27853™, Staphylococcus aureus ATCC® 29213™, and Streptococcus pneumoniae

ATCC® 49619™) should be tested concurrently with clinical isolates. The results for these QC

strains should fall within the acceptable ranges published by CLSI and EUCAST.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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